molecular formula C24H22F3N5O B2656070 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide CAS No. 1189715-36-3

3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide

Cat. No.: B2656070
CAS No.: 1189715-36-3
M. Wt: 453.469
InChI Key: VDBKUIANRALRPY-UHFFFAOYSA-N
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Description

3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a potent, selective, and ATP-competitive inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by various collagens. This compound was identified through structure-based drug design and demonstrates low nanomolar potency against DDR1 (IC50 = 6.8 nM) with excellent selectivity over the closely related DDR2 and a broad panel of other kinases . Its primary research value lies in probing the pathological roles of DDR1 in diseases driven by aberrant collagen signaling and tissue remodeling. DDR1 is highly expressed in epithelial cells and is implicated in the progression of fibrosis, cancer, and atherosclerosis. Research using this inhibitor has shown efficacy in preclinical models, such as reducing kidney fibrosis and impairing the invasion and metastasis of breast cancer cells . By specifically targeting the collagen-DDR1 axis, this chemical tool enables researchers to dissect the mechanisms of extracellular matrix (ECM)-mediated signaling, epithelial-to-mesenchymal transition (EMT), and cell invasion, providing critical insights for developing novel therapeutic strategies in fibrotic and oncological research.

Properties

IUPAC Name

3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O/c1-15-3-6-18(13-16(15)2)20-9-10-21-29-30-22(32(21)31-20)11-12-23(33)28-14-17-4-7-19(8-5-17)24(25,26)27/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBKUIANRALRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and pyridazine precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the dimethylphenyl group is introduced to the triazolopyridazine core.

    Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylation reagents to introduce the trifluoromethylphenyl group to the molecule.

    Formation of the Propanamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with a propanamide derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Structural Representation

The compound features a triazolo-pyridazine core substituted with various aromatic and aliphatic groups, contributing to its biological activity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of triazolo-pyridazines exhibit anticonvulsant properties. For instance, related compounds have been evaluated against the maximal electroshock (MES) seizure model in mice. The results suggest that modifications to the triazolo structure can enhance anticonvulsant efficacy compared to standard drugs like carbamazepine .

Dipeptidyl Peptidase IV Inhibition

Compounds featuring similar triazolo frameworks have been synthesized and tested as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. These studies reveal that certain derivatives demonstrate potent inhibitory activity (IC50 values in the nanomolar range), suggesting potential therapeutic applications for managing diabetes .

Antidepressant and Anxiolytic Effects

The triazole moiety is known for its role in developing anxiolytic and antidepressant agents. Compounds with similar structures have shown promise in alleviating anxiety and depression symptoms without significant sedative effects . This suggests that 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide may have similar applications.

Fungicidal Properties

Triazole derivatives are widely recognized for their fungicidal properties. Research indicates that compounds within this class can effectively inhibit fungal growth by disrupting sterol biosynthesis in cell membranes. This application is particularly relevant for crop protection against various fungal pathogens .

Case Study 1: Anticonvulsant Screening

In a study conducted on a series of triazolo-pyridazine derivatives, including those structurally related to the target compound, researchers found significant anticonvulsant activity in several variants. The compounds were subjected to MES testing where they demonstrated varying degrees of efficacy compared to established medications .

Case Study 2: Diabetes Treatment

A novel series of beta-amino amides incorporating triazole structures were synthesized and evaluated for DPP-IV inhibition. The lead compound exhibited promising results with an IC50 value of 18 nM and was selected for further development as a potential treatment for type 2 diabetes .

Mechanism of Action

The mechanism of action of 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,3-b]Pyridazine Cores

Substituent Variations at Position 6
  • 6-(4-Methylphenyl) Derivatives :
    Compounds like 2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () share the triazolo-pyridazine core but lack the 3,4-dimethylphenyl group. Instead, a 4-methylphenyl substituent is present, which may reduce steric hindrance compared to the bulkier dimethyl group in the target compound. This substitution pattern could influence binding affinity and metabolic stability .

Modifications in the Propanamide Side Chain
  • Sulfonyl and Thioether Linkages :
    Compounds such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide () replace the trifluoromethylbenzyl group with a benzothiazole-linked phenyl moiety. The sulfanyl group may enhance redox activity but reduce selectivity due to increased electrophilicity .

  • Trifluoromethyl vs. Chlorophenyl Substituents :
    N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () substitutes the trifluoromethyl group with a 4-chlorophenyl-thiazolo-triazole system. The chlorine atom may improve halogen bonding but lacks the electron-withdrawing effect of the trifluoromethyl group in the target compound .

Heterocyclic Core Modifications

Pyrazolo-Triazolo-Pyrazine Systems

The compound 3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide () replaces the triazolo-pyridazine core with a fused pyrazolo-triazolo-pyrazine system.

Thiadiazole-Containing Analogues

Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () incorporate a thiadiazole ring, which introduces sulfur-based interactions. However, the absence of a propanamide side chain limits their ability to mimic peptide structures, a feature critical for protease inhibition in the target compound .

Antimicrobial Activity

Derivatives such as N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () exhibit moderate to good antimicrobial activity.

Virtual Screening and Binding Scores

In a virtual screening study (), the compound F5037-0106 (IUPAC: 3-phenylsulfanyl-N-[2-[3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide ) achieved a GOLD score of 82.8, suggesting moderate binding affinity. The target compound’s dimethylphenyl and trifluoromethyl groups are predicted to improve binding through hydrophobic and π-π stacking interactions, though experimental validation is needed .

Biological Activity

The compound 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a complex organic molecule belonging to the class of triazolopyridazines. This compound has gained attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A triazole ring fused to a pyridazine ring.
  • A propanamide group attached to an ethoxypropyl chain.
  • A dimethylphenyl group that enhances its structural complexity.

Molecular Formula: C23H29N5O
Molecular Weight: 401.51 g/mol
CAS Number: 1189899-67-9

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The mechanism may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It could bind to receptors, altering their activity and influencing various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this triazolopyridazine have demonstrated significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • The presence of the triazole ring is often associated with increased antimicrobial efficacy due to its ability to disrupt microbial cell functions.

Anticancer Activity

The anticancer potential of this compound is supported by several studies:

  • Cell Line Studies: Evaluations against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) have shown promising results, with certain derivatives exhibiting IC50 values in the low micromolar range.
  • Mechanistic Insights: The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties:

  • Cytokine Inhibition: Studies indicate a reduction in pro-inflammatory cytokines in response to treatment with related compounds.
  • Potential Applications: This activity positions it as a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against Gram-positive and Gram-negative bacteria.
Anticancer EfficacyIC50 values for breast cancer cell lines ranged from 2.24 μM to 6.25 μM; induces apoptosis.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro; potential therapeutic implications for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for triazolo[4,3-b]pyridazine derivatives, and how are they optimized for this compound?

  • Methodology : The synthesis typically involves cyclization reactions of hydrazides or hydrazones with carbonyl precursors. For example, palladium-catalyzed coupling of aldehyde-derived hydrazones has been used to form the triazolo-pyridazine core . Stepwise optimization includes solvent selection (e.g., DMF or THF), temperature control (60–100°C), and purification via column chromatography with silica gel (eluent: ethyl acetate/hexane). Yield improvements (e.g., from 45% to 72%) are achieved by adjusting stoichiometry and reaction time .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodology : Nuclear magnetic resonance (NMR, ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR in DMSO-d₆ confirms proton environments (e.g., trifluoromethyl peaks at δ 4.2–4.5 ppm), while HRMS validates molecular weight (e.g., [M+H]+ at m/z 497.1532). Purity (>95%) is assessed via HPLC with a C18 column (gradient: acetonitrile/water + 0.1% TFA) .

Q. What safety precautions are recommended during handling?

  • Guidelines : Refer to safety data sheets (SDS) for hazard identification. While no specific GHS classification exists for this compound, general precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods.
  • Avoidance of inhalation/contact; emergency procedures include rinsing with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can computational docking studies guide the design of analogs with improved target binding?

  • Methodology : Molecular docking (e.g., AutoDock Vina or GOLD) predicts binding modes to targets like kinases or receptors. For triazolo-pyridazines, docking scores (e.g., GOLD score >80) correlate with inhibitory activity. Advanced protocols:

  • Prepare the ligand (protonation states via MarvinSketch) and protein (PDB ID: 4KMA, cleaned with PyMOL).
  • Run 50 genetic algorithm iterations; validate poses with molecular dynamics (MD) simulations (NAMD, 100 ns) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Approach : Compare SAR trends using in vitro assays (e.g., IC₅₀ values for enzyme inhibition). For example:

  • The trifluoromethyl group enhances metabolic stability but may reduce solubility (logP >3.5).
  • Methyl substituents on the phenyl ring improve binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for unsubstituted analogs). Conflicting data are resolved by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • Protocols :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid.
  • Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.
  • In vivo PK : Administer IV/PO doses to Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, 24 h .

Q. What experimental designs validate target engagement in cellular models?

  • Methods :

  • Cellular thermal shift assay (CETSA) : Treat cells (e.g., HEK293) with the compound (10 µM), heat shock (37–65°C), and quantify target protein via Western blot.
  • Fluorescence polarization : Compete with a fluorescent probe (e.g., FITC-labeled ligand) to measure binding affinity (Kd) .

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